
Carbenoxolone
概要
説明
Carbenoxolone is a synthetic derivative of glycyrrhetinic acid, a compound found in the root of the licorice plant. It is primarily used for the treatment of digestive tract ulcers, including peptic, esophageal, and oral ulcerations . This compound has anti-inflammatory properties and is known for its ability to inhibit gap junction communication .
準備方法
Carbenoxolone is synthesized from glycyrrhetinic acid and succinic anhydride. The reaction involves the esterification of glycyrrhetinic acid with succinic anhydride in the presence of a suitable catalyst . The industrial production of this compound sodium involves the use of raw materials such as licorice, ammonia water, sulfuric acid, and purified water .
化学反応の分析
Protonation and Deprotonation Reactions
Carbenoxolone undergoes pH-dependent protonation, critical for its solubility and electrophoretic deposition (EPD):
-
Protonation : In acidic conditions, CBX²⁻ (dianion) accepts protons to form CBXH₂, which precipitates as an insoluble film .
-
Deprotonation : At alkaline pH, CBXH₂ dissociates into CBX²⁻, enhancing solubility in aqueous media .
This behavior is exploited in EPD for fabricating carbon-based composites, where CBX acts as a co-surfactant. FTIR studies confirm protonation shifts, such as:
Redox Reactions and Oxidative Stress
This compound induces mitochondrial oxidative stress through interactions with respiratory chain components:
-
ROS Generation : At 10 µM, CBX increases hydrogen peroxide (H₂O₂) production by 2.5-fold in Ca²⁺-loaded liver mitochondria .
-
Targets : Inhibits Complex I (NADH dehydrogenase) and Complex III (cytochrome bc₁), leading to superoxide formation .
Table 2: Oxidative Effects in Mitochondria
Parameter | Control | CBX (10 µM) |
---|---|---|
H₂O₂ Production (nmol/min/mg) | 1.2 ± 0.3 | 3.0 ± 0.5 |
Sulfhydryl Oxidation (%) | 15 ± 3 | 62 ± 8 |
Cytochrome c Release (%) | 10 ± 2 | 45 ± 6 |
These effects are reversible with cyclosporin A, indicating permeability transition pore involvement .
Stability and Degradation Reactions
This compound demonstrates stability under varied conditions, validated via UHPLC-MS/MS:
Table 3: Stability Profile in Brain Homogenates
Condition | Concentration (ng/g) | Bias (%) | CV (%) |
---|---|---|---|
Freeze-Thaw (3 cycles) | 789 ± 102 | +5 | 13 |
Post-Preparative (72 h) | 737 ± 55 | -2 | 7 |
Room Temperature (24 h) | 754 ± 68 | +1 | 10 |
Degradation occurs via hydrolysis of ester bonds under prolonged acidic conditions, yielding glycyrrhetinic acid and succinic acid .
Interaction with Enzymes and Receptors
-
11β-HSD Inhibition : CBX reversibly inhibits 11β-hydroxysteroid dehydrogenase (Ki = 19 µM), blocking cortisol synthesis from cortisone .
-
FOXO3 Binding : Binds to the DNA-binding domain (DBD) of FOXO3 with 19 µM affinity, suppressing transcriptional activity .
Docking studies reveal ionic interactions between CBX’s carboxylate group and Arg249 in FOXO3-DBD, mimicking DNA phosphate backbone binding .
Ion Channel and Gap Junction Modulation
科学的研究の応用
Anti-Inflammatory Effects in Neurological Disorders
Carbenoxolone has been extensively studied for its potential in treating neurological disorders, particularly Multiple Sclerosis (MS). Research indicates that it mitigates fibrosis formation and improves neurological outcomes in experimental autoimmune encephalomyelitis (EAE) models.
- Study Findings :
- This compound significantly reduced demyelination and improved neurological scores in EAE models, suggesting its potential as a novel therapeutic option for MS .
- It was observed that treatment with this compound led to decreased levels of inflammatory cytokines such as IL-17 and IFN-γ in treated mice .
Therapeutic Role in Fibrosis
This compound exhibits anti-fibrotic properties, making it a candidate for treating various fibrotic conditions.
- Mechanism :
Metabolic Applications
Research has also highlighted the role of this compound in enhancing insulin sensitivity.
- Clinical Study :
- A double-blind study involving healthy males demonstrated that this compound administration increased whole-body insulin sensitivity without affecting forearm insulin sensitivity .
- The mechanism involves inhibition of the enzyme 11 beta-hydroxysteroid dehydrogenase, which modulates cortisol levels and subsequently influences glucose metabolism .
Applications in Veterinary Medicine
This compound has been investigated for its effects on canine pituitary-dependent hyperadrenocorticism (PDH).
- Case Study :
- In a study involving six dogs with PDH, this compound treatment resulted in a gradual decrease in plasma ACTH levels and cortisol concentrations. However, clinical symptoms such as polydipsia remained unchanged .
- This study marks the first report on the in vivo effects of this compound in dogs suffering from PDH.
Neuroprotective Properties
This compound has shown promise as a neuroprotective agent, particularly in ischemic conditions.
- Research Findings :
Anticonvulsant Effects
The compound has been explored for its anticonvulsant properties.
- Study Insights :
Data Summary Table
作用機序
Carbenoxolone exerts its effects by inhibiting the enzyme 11-beta-hydroxysteroid dehydrogenase, which is involved in the conversion of inactive cortisone to active cortisol . This inhibition reduces cortisol levels, thereby decreasing inflammation. This compound also blocks gap junction communication by inhibiting connexin proteins, which are essential for cell-to-cell communication .
類似化合物との比較
Carbenoxolone is similar to other glycyrrhetinic acid derivatives, such as glycyrrhizic acid. it is unique due to its potent gap junction blocking properties and its ability to inhibit 11-beta-hydroxysteroid dehydrogenase . Other similar compounds include:
Glycyrrhizic acid: Found in licorice root, used for its anti-inflammatory and anti-ulcer properties.
Probenecid: Another gap junction blocker, but with different molecular targets and applications.
This compound stands out due to its dual action on gap junctions and steroid metabolism, making it a versatile compound in both research and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Carbenoxolone in experimental models?
this compound primarily inhibits 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms and gap junction connexin channels . Structural studies using X-ray crystallography (PDB ID: 2BEL) reveal its tight binding to 11β-HSD1, facilitated by structural similarities to cortisone derivatives . Additionally, it blocks gap junction communication by modulating connexin hemichannels, as demonstrated in retinal electrophysiological assays and calcium imaging .
Q. How does this compound influence HMGB1 secretion in activated macrophages?
this compound (10–100 µM) inhibits LPS-induced HMGB1 secretion while maintaining high intracellular levels, as shown via immunoblot analysis and cellular staining in macrophage activation assays. This inhibition correlates with reduced ICAM1 expression in Lewis lung carcinoma (LLC) cells, validated through western blot and flow cytometry .
Advanced Research Questions
Q. What methodological considerations are critical when designing dose-response studies for this compound in gap junction research?
High-throughput platforms like nanoMEA enable precise quantification of this compound's effects on conduction velocity. Studies comparing transverse (TCV) and longitudinal (LCV) propagation in nanotopographic cultures revealed a 27-fold lower IC50 in patterned cells (14.71 nM vs. 398.1 nM in flat cultures). Key considerations include:
- Normalizing propagation vectors to account for anisotropic cell growth.
- Analyzing residuals (e.g., standard deviations of 25.15 for patterned LCV vs. 74.19 for flat controls) to validate dose-response curve fidelity .
Q. How can researchers reconcile contradictory findings regarding this compound’s neuroprotective efficacy?
Discrepancies between in vitro neuroprotection (e.g., 10 mM this compound reducing OGD-induced neuronal damage) and in vivo null effects (e.g., no improvement in sevoflurane-induced neurotoxicity) may stem from:
- Limited blood-brain barrier penetration, as suggested by studies questioning its ability to cross this barrier .
- Model-specific pathway activation (e.g., differential regulation of CREB or PI3K/AKT pathways).
Recommendation: Combine pharmacokinetic studies with pathway-specific knockout models to isolate context-dependent mechanisms .
Q. What mechanistic insights explain this compound’s dual modulation of cell survival and death pathways?
this compound simultaneously attenuates pro-survival (e.g., CREB, PI3K/AKT) and pro-apoptotic (e.g., TNFR1) pathways. In TBI models, it downregulates injury-induced genes like NFkB1A while upregulating survival-associated genes post-injury. To resolve this paradox:
- Use multiplexed phosphoproteomics to track temporal signaling dynamics.
- Apply single-cell RNA sequencing to dissect cell-type-specific responses, particularly in pathways like oxidative phosphorylation and amyloid processing .
Q. How does this compound modulate hepatic insulin sensitivity, and what are the implications for experimental design?
By inhibiting hepatic 11β-HSD1 , this compound reduces intrahepatic cortisol levels, enhancing insulin sensitivity (euglycemic clamp studies show a 8.5% increase in dextrose infusion rates). Key considerations:
- Use double-blind, randomized crossover designs to control for inter-individual variability.
- Pair systemic insulin sensitivity measurements (e.g., M-values) with tissue-specific assays (e.g., forearm glucose uptake) to isolate hepatic effects .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting results in this compound’s role in epilepsy models?
While this compound reduces seizure duration and spike numbers in PTZ-kindled rats, its combination with phenytoin shows no additive effects. Possible explanations include:
- Overlap in molecular targets (e.g., voltage-gated Ca²⁺ channels inhibited by this compound at 48 µM EC50).
- Compensatory mechanisms in gap junction signaling.
Methodological solution: Employ EEG-coupled behavioral scoring and isolate gap junction vs. ion channel effects using conditional knockout models .
Q. Experimental Design Recommendations
Q. What standardized protocols ensure reproducibility in this compound’s inhibition of 11β-HSD isoforms?
- Use immunoblot analysis with cortisone/cortisol conversion assays to validate enzyme inhibition.
- For structural studies, prioritize PDB-deposited coordinates (e.g., 2BEL) for docking simulations and molecular dynamics .
Q. How can pathway analysis refine this compound’s therapeutic potential in neurodegenerative models?
Leverage Ingenuity Pathway Analysis (IPA) to map gene expression changes in pathways like amyloid processing (linked to Alzheimer’s) or CRH signaling. Ensure a 2-fold cutoff for gene expression data and validate findings with in situ hybridization in disease-relevant tissues .
特性
CAS番号 |
5697-56-3 |
---|---|
分子式 |
C34H50O7 |
分子量 |
570.8 g/mol |
IUPAC名 |
(2S,4aS,6aS,6bR,12aS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21?,23?,24?,27?,30-,31+,32+,33-,34-/m1/s1 |
InChIキー |
OBZHEBDUNPOCJG-QATWLOCDSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
異性体SMILES |
C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
外観 |
Solid powder |
melting_point |
292.5 °C |
Key on ui other cas no. |
5697-56-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
5697-56-3 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
18alpha Carbenoxolone 18alpha Glycyrrhetinic Acid 3beta O Hemisuccinate 18alpha-Carbenoxolone 18alpha-Glycyrrhetinic Acid 3beta-O-Hemisuccinate 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Acid Acid 3-O-hemisuccinate, Glycyrrhetinic Acid 3beta-O-Hemisuccinate, 18alpha-Glycyrrhetinic Biogastrone Bioral Carbeneoxolone Carbenoxalone Carbenoxolone Carbenoxolone Disodium Salt Carbenoxolone Sodium Carbosan Duogastrone Glycyrrhetinic Acid 3 O hemisuccinate Glycyrrhetinic Acid 3-O-hemisuccinate Pharmaxolon Sanodin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。